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molecular formula C16H24 B8624490 3-(Isopropyl)-1,1,2,6-tetramethylindan CAS No. 68857-84-1

3-(Isopropyl)-1,1,2,6-tetramethylindan

Cat. No. B8624490
M. Wt: 216.36 g/mol
InChI Key: JLVMQRKTHPQUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292720

Procedure details

To prepare 1-isopropyl-2,3,3,5-tetramethylindane, the procedures of Traas et al., U.S. Pat. No. 4,352,748 are substantially followed. Specifically, a solution of aluminum chloride (75 g) in nitromethane (50 ml) is added to a mixture of isobutyroyl chloride (49 g), nitromethane (50 ml) and toluene (100 ml), and stirred for one hour at about 10° C. The reaction mixture is poured over ice and extracted with ether. The ether solution is washed to neutrality, dried and evaporated. The residue is distilled under diminished pressure to obtain p-tolyl isopropyl ketone. The ketone (11 g) is then dissolved in methanol (50 ml), added to a solution of NaBH4 (10 g) in a methanol/water mixture (100 ml; 1:1). The reaction mixture is stirred for one hour, and then poured into water and extracted with ether. The solution in ether is dried on anhydrous magnesium sulfate and evaporated to yield 2-methyl-1-(p-tolyl)propanol-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]1[C:12]2[C:7](=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=2)C(C)(C)C1C)([CH3:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)(=[O:25])C(C)C.C1(C)C=CC=CC=1>[N+](C)([O-])=O>[CH:1]([C:4]([C:12]1[CH:7]=[CH:8][C:9]([CH3:13])=[CH:10][CH:11]=1)=[O:25])([CH3:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1C(C(C2=CC(=CC=C12)C)(C)C)C
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
49 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirred for one hour at about 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution is washed to neutrality
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under diminished pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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